6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and it is substituted with a 2,6-dimethylmorpholin-4-yl group, a methyl group, and a phenyl group.
Preparation Methods
The synthesis of 6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 2,6-dimethylmorpholin-4-yl group: This step often involves a Mannich reaction, where the pyrazolo[3,4-d]pyrimidine core is reacted with formaldehyde and 2,6-dimethylmorpholine.
Substitution reactions:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor, making it a candidate for the development of anti-cancer drugs.
Biological Studies: It is used in the study of various biological pathways and molecular targets, helping to elucidate the mechanisms of action of related compounds.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules, aiding in the development of new chemical entities with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting the activity of these enzymes, the compound can interfere with various cellular processes, leading to effects such as the inhibition of cell proliferation and induction of apoptosis . The exact pathways and molecular targets involved depend on the specific biological context and the type of cells being studied.
Comparison with Similar Compounds
6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
2-cyclopropyl-6-[(2,6-dimethylmorpholin-4-yl)methyl]pyrimidin-4-ol: This compound has a similar core structure but different substituents, leading to variations in its biological activity and chemical properties.
6-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine: Another derivative with different substituents, which can result in distinct pharmacological profiles.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N6O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22N6O/c1-12-10-24(11-13(2)25-12)18-21-16(20-14-7-5-4-6-8-14)15-9-19-23(3)17(15)22-18/h4-9,12-13H,10-11H2,1-3H3,(H,20,21,22) |
InChI Key |
KWRJCXMSVMOTRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4 |
Origin of Product |
United States |
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